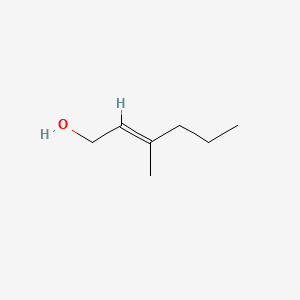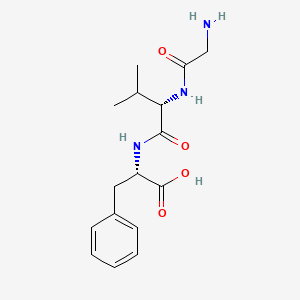
H-Gly-val-phe-OH
Übersicht
Beschreibung
“H-Gly-val-phe-OH” is a tripeptide composed of the amino acids glycine (Gly), valine (Val), and phenylalanine (Phe). It is a short chain of amino acids linked by peptide bonds .
Synthesis Analysis
Peptides like “H-Gly-val-phe-OH” can be synthesized using various methods, including solid-phase and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis
The molecular formula of “H-Gly-val-phe-OH” is C16H23N3O4 . The average mass is 321.371 Da and the monoisotopic mass is 321.168854 Da .Wissenschaftliche Forschungsanwendungen
1. Enzymatic Hydrolysis Studies
Research has explored the hydrolysis of amino acid esters, including those similar to H-Gly-Val-Phe-OH. Cho and Haynes (1985) found that human serum-catalyzed hydrolysis rates of various amino acid esters, including phenylalanine (Phe) esters, varied significantly. This suggests a potential role for H-Gly-Val-Phe-OH in enzymatic hydrolysis studies, particularly in understanding serum-catalyzed reactions (Cho & Haynes, 1985).
2. Receptor Binding Studies
Navolotskaya et al. (2001) investigated synthetic peptides, including fragments similar to H-Gly-Val-Phe-OH, for their ability to bind to non-opioid receptors on T lymphocytes. This highlights the potential of H-Gly-Val-Phe-OH in immunological research, especially in studying receptor-ligand interactions and immune cell modulation (Navolotskaya et al., 2001).
3. Flavor and Sensory Analysis
Shinoda et al. (1986) synthesized a peptide with a structure similar to H-Gly-Val-Phe-OH to study its bitter taste. This research contributes to the understanding of how specific peptide sequences influence flavor perception, which could be relevant for food science applications (Shinoda, Okai & Fukui, 1986).
4. Mass Spectrometry and Peptide Analysis
Harrison (2002) examined the fragmentation reactions of peptides including H-Gly-Val-Phe-OH using mass spectrometry. This research is crucial for the development of analytical techniques in peptide and protein analysis, especially in understanding the behavior of peptides under collision-induced conditions (Harrison, 2002).
5. Peptide Synthesis and Racemization Studies
Izumiya, Muraoka, and Aoyagi (1971) conducted studies on the separation of amino acids and related compounds, including dipeptides similar to H-Gly-Val-Phe-OH. Their work provides insights into peptide synthesis and the potential for racemization, which is significant for pharmaceutical and peptide synthesis industries (Izumiya, Muraoka & Aoyagi, 1971).
Zukünftige Richtungen
Peptides like “H-Gly-val-phe-OH” hold substantial promise for the creation of the next generation nanomedicines . The Phe-Phe motif, in particular, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)14(19-13(20)9-17)15(21)18-12(16(22)23)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMRSWQOHIQTFL-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427216 | |
| Record name | Glycyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-val-phe-OH | |
CAS RN |
82985-55-5 | |
| Record name | Glycyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



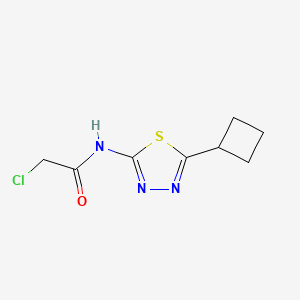
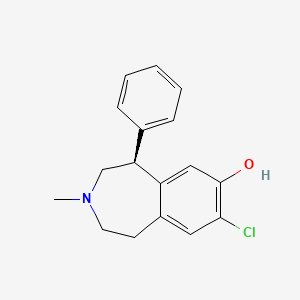

![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)
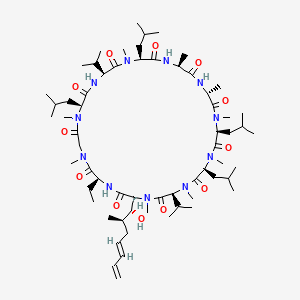


![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)

![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)
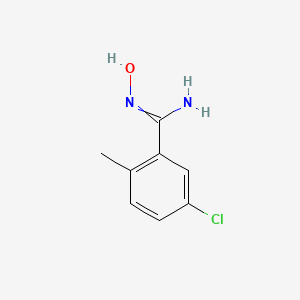
![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)

